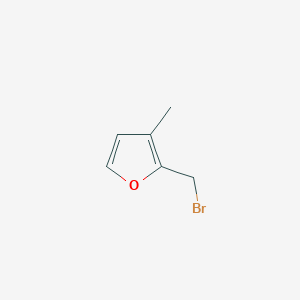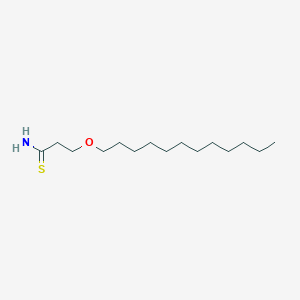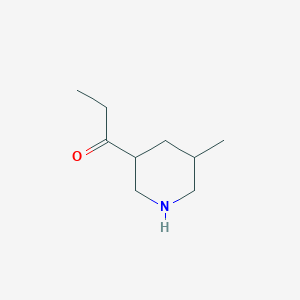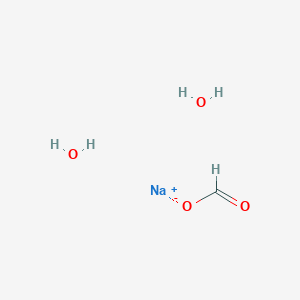![molecular formula C16H18N4O5 B13146165 2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide](/img/structure/B13146165.png)
2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including hydroxyl, imidazole, and oxazolidinone moieties, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the oxazolidinone ring and the imidazole group. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazolidinone ring can be reduced to form amines.
Substitution: The imidazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
Aplicaciones Científicas De Investigación
2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzamide derivatives, oxazolidinone-containing molecules, and imidazole-based compounds. Examples include:
- 2,3-dihydroxybenzamide
- N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]acetamide
- 2-(1H-imidazol-5-yl)ethylamine
Uniqueness
What sets 2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H18N4O5 |
|---|---|
Peso molecular |
346.34 g/mol |
Nombre IUPAC |
2,3-dihydroxy-N-[(4S,5S)-2-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-3-oxo-1,2-oxazolidin-4-yl]benzamide |
InChI |
InChI=1S/C16H18N4O5/c1-9-13(19-15(23)11-3-2-4-12(21)14(11)22)16(24)20(25-9)6-5-10-7-17-8-18-10/h2-4,7-9,13,21-22H,5-6H2,1H3,(H,17,18)(H,19,23)/t9-,13-/m0/s1 |
Clave InChI |
YQXURFXJBIFMOA-ZANVPECISA-N |
SMILES isomérico |
C[C@H]1[C@@H](C(=O)N(O1)CCC2=CN=CN2)NC(=O)C3=C(C(=CC=C3)O)O |
SMILES canónico |
CC1C(C(=O)N(O1)CCC2=CN=CN2)NC(=O)C3=C(C(=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)



![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)


![6-Bromo-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13146125.png)
![4,7-Dibromo-5,6-difluoro-2-tetradecyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13146126.png)

![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
![1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B13146132.png)


